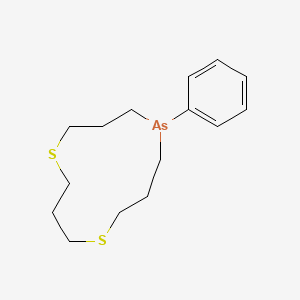

9-Phenyl-1,5-dithia-9-arsacyclododecane

Description

9-Phenyl-1,5-dithia-9-arsacyclododecane is a 12-membered macrocyclic compound containing arsenic (As), sulfur (S), and a phenyl substituent. The unique heteroatom arrangement (As and S) and the macrocyclic framework distinguish it from conventional organic or organometallic compounds. Its synthesis typically involves cyclization reactions, where arsenic and sulfur atoms are incorporated into the ring structure. The arsenic center likely contributes to distinct electronic and coordination properties, while the sulfur atoms enhance stability through covalent bonding.

Properties

CAS No. |

81360-41-0 |

|---|---|

Molecular Formula |

C15H23AsS2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

9-phenyl-1,5-dithia-9-arsacyclododecane |

InChI |

InChI=1S/C15H23AsS2/c1-2-7-15(8-3-1)16-9-4-11-17-13-6-14-18-12-5-10-16/h1-3,7-8H,4-6,9-14H2 |

InChI Key |

OPTWYUWSWZQZTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC[As](CCCSC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-1,5-dithia-9-arsacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted arsenic compounds with sulfur-containing reagents. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the desired ring structure .

Industrial Production Methods

While detailed industrial production methods for 9-Phenyl-1,5-dithia-9-arsacyclododecane are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-1,5-dithia-9-arsacyclododecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or arsenic-hydride derivatives.

Substitution: The phenyl group and other substituents on the ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

9-Phenyl-1,5-dithia-9-arsacyclododecane has several scientific research applications:

Chemistry: It serves as a precursor for synthesizing other organoarsenic compounds and as a ligand in coordination chemistry.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 9-Phenyl-1,5-dithia-9-arsacyclododecane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons

This contrasts with nitrogen/oxygen-based macrocycles (e.g., spiro-aza compounds in ), which are more common in biological or photophysical applications . Sulfur atoms in the dithia configuration enhance ring rigidity and resistance to oxidation compared to dioxa analogs (e.g., 1,4-dioxa in ), which may exhibit higher polarity and solubility .

Dispiro systems (e.g., ) introduce conformational constraints, whereas the single-ring structure of 9-Phenyl-1,5-dithia-9-arsacyclododecane may offer greater flexibility for functionalization .

Substituent Effects :

- The phenyl group in the target compound provides aromatic π-interaction sites, similar to the benzothiazol substituents in . However, the absence of electron-withdrawing groups (e.g., iodo in ) may limit its utility in electrophilic reactions .

Applications :

- While nitrogen/oxygen macrocycles (e.g., ) are widely used in drug delivery or sensing, arsenic-sulfur systems remain underexplored. Their stability and Lewis acidity suggest niche applications in catalysis or materials science.

Research Findings and Limitations

- Synthesis Challenges : Unlike the spiro-aza compounds in , arsenic-containing macrocycles require stringent handling due to toxicity, complicating large-scale synthesis.

- Data Gaps : Experimental data on the target compound’s reactivity, stability, or spectroscopic properties are absent in the provided evidence. Comparative studies with arsenic-free analogs (e.g., replacing As with P or Sb) would clarify its uniqueness.

- Safety Considerations : Arsenic compounds demand rigorous safety protocols, as highlighted in Safety Data Sheets (SDS) for related substances (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.